Welcome to the BenchChem Online Store!
molecular formula C17H27N3 B8429505 1'-Benzyl-[1,4']bipiperidinyl-4-ylamine

1'-Benzyl-[1,4']bipiperidinyl-4-ylamine

Cat. No. B8429505
M. Wt: 273.4 g/mol
InChI Key: YZUIUMRARJTWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07579341B2

Procedure details

A solution of 7.0 g (18.7 mmol) tert-butyl(1′-benzyl-[1,4′]bipiperidinyl-4-yl)-carbamate and 14.3 mL (185 mmol) TFA in 80 mL DCM was refluxed overnight. The mixture was evaporated down i. vac., the residue was combined with 200 mL 30% K2CO3 solution and extracted three times with 100 mL EtOAc, discarding the first 100 mL of extract. The combined organic phases were dried over Na2SO4, filtered and evaporated down. The product was reacted further without purification.
Name
tert-butyl(1′-benzyl-[1,4′]bipiperidinyl-4-yl)-carbamate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][N:17]([CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:20]([N:17]1[CH2:16][CH2:15][CH:14]([N:11]2[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]2)[CH2:19][CH2:18]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
tert-butyl(1′-benzyl-[1,4′]bipiperidinyl-4-yl)-carbamate
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated down i
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
of extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The product was reacted further without purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.